molecular formula C28H22F6N4O5 B11452639 ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B11452639
M. Wt: 608.5 g/mol
InChI Key: PTIFWAXMLLBUFA-UHFFFAOYSA-N
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Description

Ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its structure includes a triazatricyclo core, a benzoyl group with trifluoromethyl substituents, and an oxolan-2-ylmethyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Triazatricyclo Core: This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions.

    Introduction of the Benzoyl Group: The benzoyl group with trifluoromethyl substituents can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Oxolan-2-ylmethyl Group: This step involves the use of an oxolan-2-ylmethyl halide in a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the imino or oxo groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or modify existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

Ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful for studying biochemical pathways.

    Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups may enhance its binding affinity to certain proteins or enzymes, while the triazatricyclo core may allow it to interact with nucleic acids or other biomolecules. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-[3,5-dimethylbenzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
  • Ethyl 6-[3,5-dichlorobenzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Uniqueness

The presence of trifluoromethyl groups in ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate makes it unique compared to similar compounds. These groups can significantly alter the compound’s chemical properties, such as its lipophilicity, stability, and reactivity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C28H22F6N4O5

Molecular Weight

608.5 g/mol

IUPAC Name

ethyl 6-[3,5-bis(trifluoromethyl)benzoyl]imino-2-oxo-7-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

InChI

InChI=1S/C28H22F6N4O5/c1-2-42-26(41)20-13-19-22(35-21-7-3-4-8-37(21)25(19)40)38(14-18-6-5-9-43-18)23(20)36-24(39)15-10-16(27(29,30)31)12-17(11-15)28(32,33)34/h3-4,7-8,10-13,18H,2,5-6,9,14H2,1H3

InChI Key

PTIFWAXMLLBUFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)CC5CCCO5

Origin of Product

United States

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